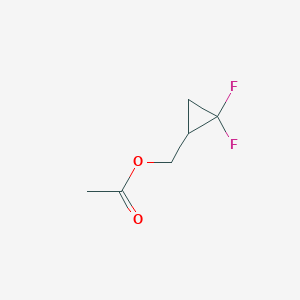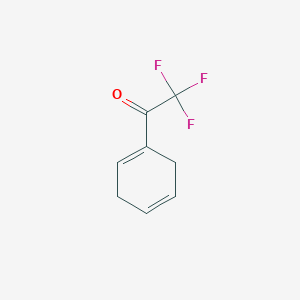
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by esterification with methanol. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Analyse Des Réactions Chimiques
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biological processes and pathways. For example, it may inhibit protein kinase D, leading to alterations in cellular signaling and function .
Comparaison Avec Des Composés Similaires
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound is used in similar applications but lacks the cyanomethyl group, which may affect its reactivity and biological activity.
Methyl 1-(cyanomethyl)piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the cyanomethyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research .
Propriétés
Formule moléculaire |
C9H15ClN2O2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
methyl 4-(cyanomethyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-4,6-7H2,1H3;1H |
Clé InChI |
IFNWARPMTUFZLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCNCC1)CC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)




![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)

![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)



![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
